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Compound of Interest

Compound Name: 4,6-Dichloropyridine-2-carbonitrile

Cat. No.: B2679647 Get Quote

4,6-Dichloropyrimidine-2-carbonitrile is a trifunctional heterocyclic compound that has garnered

substantial interest among researchers in drug development and materials science. Its

structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms at the C4

and C6 positions and a nitrile group at the C2 position, makes it an exceptionally versatile

synthetic intermediate.[6]

The electron-deficient nature of the pyrimidine ring, further amplified by the inductive effect of

the chlorine and nitrile substituents, renders the C4 and C6 positions highly susceptible to

nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled, sequential, or

simultaneous introduction of a wide variety of functional groups, enabling the rapid generation

of diverse molecular libraries. This capability is paramount in modern drug discovery, where the

exploration of chemical space around a core scaffold is a key strategy for identifying novel

therapeutic agents, particularly kinase inhibitors.

Synthesis and Physicochemical Properties
While a direct, single-step synthesis for 4,6-Dichloropyrimidine-2-carbonitrile is not extensively

documented, its preparation can be logically derived from established methodologies for

related pyrimidine compounds. A plausible and efficient route starts from more readily available

precursors like 4,6-dichloro-2-(methylthio)pyrimidine, involving a sequence of nucleophilic

substitution and oxidation reactions.[6]
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A multi-step synthesis can be envisioned, beginning with the displacement of the chloro

groups, followed by modification of the C2 substituent, and concluding with re-chlorination. A

key transformation is the introduction of the nitrile group, which can be achieved by displacing

a suitable leaving group, such as a methylsulfone, with a cyanide salt.[6]
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Caption: Plausible synthetic pathway to 4,6-Dichloropyrimidine-2-carbonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b2679647?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical & Spectroscopic Data
The structural features of 4,6-Dichloropyrimidine-2-carbonitrile can be confirmed through

various analytical techniques.

Property Value Source

CAS Number 1451391-83-5 [2]

Molecular Formula C₅HCl₂N₃ [2]

Molecular Weight 173.99 g/mol [2]

IUPAC Name
4,6-dichloropyrimidine-2-

carbonitrile
[2]

SMILES C1=C(N=C(N=C1Cl)C#N)Cl [2]

Appearance
Expected to be a white to off-

white solid
N/A

¹H NMR (CDCl₃) δ ~7.6 (s, 1H) Predicted

¹³C NMR (CDCl₃)
δ ~162 (C4/C6), ~130 (C5),

~118 (C2), ~115 (CN)
Predicted

IR (KBr, cm⁻¹)

~2240 (C≡N stretch), ~1550

(C=N stretch), ~800 (C-Cl

stretch)

Predicted

Mass Spec (EI)
m/z 173/175/177 ([M]⁺,

isotopic pattern for 2 Cl atoms)
Predicted

Chemical Reactivity: The SNAr Reaction
The core of 4,6-Dichloropyrimidine-2-carbonitrile's utility lies in the high reactivity of its C4 and

C6 positions toward nucleophiles. The reaction proceeds via a well-established Nucleophilic

Aromatic Substitution (SNAr) mechanism.

Mechanism of Action
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The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon

atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known

as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. In the final step,

the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is

restored.
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(Resonance Stabilized)
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Nucleophile
(Nu⁻)
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Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity
In the parent molecule, the C4 and C6 positions are chemically equivalent. Therefore,

monosubstitution with one equivalent of a nucleophile will yield a single product. However,

once the first substitution has occurred, the electronic nature of the ring is altered. The newly

introduced group can either activate or deactivate the remaining chloro-substituted position

towards a second, different nucleophile, opening avenues for creating asymmetrically

substituted pyrimidines.
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Applications in Drug Discovery
The 4,6-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry,

appearing in numerous clinically approved drugs and investigational agents, particularly in

oncology. Derivatives have shown promise as potent inhibitors of protein kinases, which are

critical regulators of cellular signaling pathways often dysregulated in cancer.

Role as a Core Scaffold for Kinase Inhibitors
The pyrimidine core acts as a bioisostere for the adenine base of ATP, allowing it to anchor

within the ATP-binding pocket of kinases. The substituents introduced at the C2, C4, and C6

positions can then be systematically modified to form specific hydrogen bonds and van der

Waals interactions with amino acid residues in the kinase active site, thereby achieving both

potency and selectivity.
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Caption: Drug discovery workflow using the dichloropyrimidine scaffold.
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Documented Biological Activities of Derivatives
While specific data for derivatives of 4,6-Dichloropyrimidine-2-carbonitrile is emerging, the

broader class of substituted cyanopyrimidines has demonstrated significant biological potential.

Various pyrimidine-5-carbonitrile derivatives have shown cytotoxicity against leukemia and solid

tumor cell lines.[7] Similarly, related pyridopyrimidine structures have been identified as dual

inhibitors of key cancer targets like VEGFR-2 and HER-2.[8] This body of evidence strongly

supports the potential of 4,6-Dichloropyrimidine-2-carbonitrile as a starting point for novel

anticancer agents.

Experimental Protocol: Representative Nucleophilic
Substitution
This protocol describes a general method for the monosubstitution of 4,6-Dichloropyrimidine-2-

carbonitrile with a primary or secondary amine.

Objective: To synthesize 4-amino-6-chloro-pyrimidine-2-carbonitrile derivatives.

Materials:

4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq)

Amine of choice (e.g., morpholine, piperidine) (1.1 eq)

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)

Standard laboratory glassware, magnetic stirrer, and heating mantle

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq) and the anhydrous solvent. Stir the

mixture until the starting material is fully dissolved.
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Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise

addition of DIPEA (1.5 eq).

Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically between

room temperature and 80 °C, depending on the nucleophilicity of the amine).

Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting

material spot and the appearance of a new, more polar product spot indicates the reaction is

proceeding.

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the

solvent under reduced pressure.

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate.

Final Purification: Purify the crude product by flash column chromatography on silica gel to

obtain the desired 4-amino-6-chloro-pyrimidine-2-carbonitrile derivative.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Conclusion
4,6-Dichloropyrimidine-2-carbonitrile stands out as a high-value, versatile intermediate for

chemical synthesis. Its predictable reactivity, primarily governed by the SNAr mechanism,

allows for the systematic and efficient construction of complex molecules. The prevalence of

the substituted pyrimidine core in a multitude of biologically active compounds, especially

kinase inhibitors, underscores its significance in modern drug discovery programs. The

methodologies and principles outlined in this guide provide a robust framework for researchers

and scientists to leverage this powerful scaffold in the development of next-generation

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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